

# a preclinical antipsychotic pharmacology of LY404039

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## Compound of Interest

Compound Name: LY404039

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An In-depth Technical Guide to the Preclinical Antipsychotic Pharmacology of **LY404039**

## Introduction

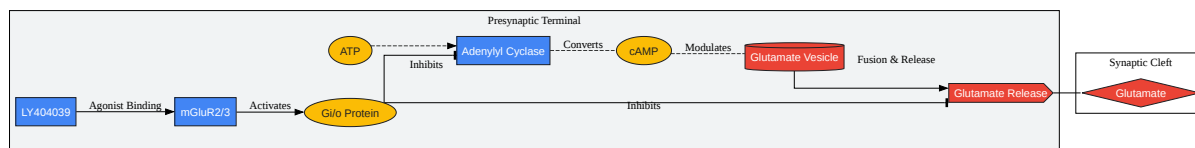
**LY404039**, also known as pomaglumetad, is a structurally novel amino acid analog that has been extensively investigated for its potential antipsychotic and anxiolytic properties. It functions as a potent and selective agonist for the group II metabotropic glutamate receptors, specifically mGluR2 and mGluR3.[1][2] The development of **LY404039** was driven by the "glutamate hypothesis of schizophrenia," which posits that a dysfunction in glutamatergic neurotransmission is a key factor in the pathophysiology of the disorder.[3][4] Unlike conventional antipsychotics that primarily target dopamine D2 receptors, **LY404039** offers a novel mechanistic approach by modulating the glutamatergic system.[1][5] This technical guide provides a comprehensive overview of the preclinical pharmacology of **LY404039**, detailing its mechanism of action, receptor binding and functional activity, efficacy in animal models, and the experimental protocols used in its evaluation. For clinical development, a methionine amide prodrug, LY2140023, was created to improve the low oral bioavailability of **LY404039**. [1][6]

## Mechanism of Action

**LY404039** exerts its primary pharmacological effects by activating mGluR2 and mGluR3. These G-protein coupled receptors are predominantly located presynaptically, where they function as autoreceptors to inhibit the release of glutamate in key brain regions implicated in schizophrenia, such as the prefrontal cortex, striatum, and hippocampus.[5][6] By activating these receptors, **LY404039** effectively dampens excessive glutamatergic transmission.[5][7]

The downstream signaling cascade involves the inhibition of adenylyl cyclase, leading to a reduction in cyclic adenosine monophosphate (cAMP) formation.[1][8]

While its primary targets are mGluR2/3, some research has suggested a potential secondary mechanism involving the dopamine D2 receptor. Studies have indicated that **LY404039** may act as a partial agonist at the high-affinity state of the D2 receptor (D2High), which could contribute to its overall antipsychotic profile.[9][10] This dual action on both glutamate and dopamine systems could represent a unique therapeutic approach.[9] However, the predominant view is that its antipsychotic-like effects are mediated primarily through mGluR2 activation.[2][11]



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**Caption:** Signaling pathway of **LY404039** at the presynaptic terminal.

## Data Presentation: Quantitative Pharmacology

**LY404039** demonstrates high potency and selectivity for mGluR2 and mGluR3. Its binding affinities and functional potencies have been characterized across various in vitro assays.

### Table 1: Receptor Binding Affinities (K<sub>i</sub>) of **LY404039**

Receptor	Preparation	Ki (nM)	Reference(s)
Human mGluR2	Recombinant cells	149	[7][8][12]
Human mGluR3	Recombinant cells	92	[7][8][12]
Native Rat mGluR2/3	Rat cortical neurons	88	[7][8]
Dopamine D2 (High Affinity State)	Rat striatal tissue / Cloned D2Long receptors	8.2 - 12.6	[9]

**LY404039** exhibits over 100-fold selectivity for mGluR2/3 compared to ionotropic glutamate receptors and glutamate transporters.[7]

**Table 2: In Vitro Functional Potency (EC50) of LY404039**

Assay	Preparation	EC50 (nM)	Reference(s)
Inhibition of Forskolin-Stimulated cAMP Formation (h-mGluR2)	Cells expressing human mGluR2	23	[8]
Inhibition of Forskolin-Stimulated cAMP Formation (h-mGluR3)	Cells expressing human mGluR3	48	[8]
Suppression of Excitatory Postsynaptic Potentials (EPSPs)	Rat striatal spiny neurons	141	[8]
Suppression of 5-HT-induced Postsynaptic Currents	Rat prefrontal cortical slices	82.3	[8]
Stimulation of [35S]GTP-γ-S Incorporation (D2Long receptors)	Cells expressing D2Long receptors	80	[9]

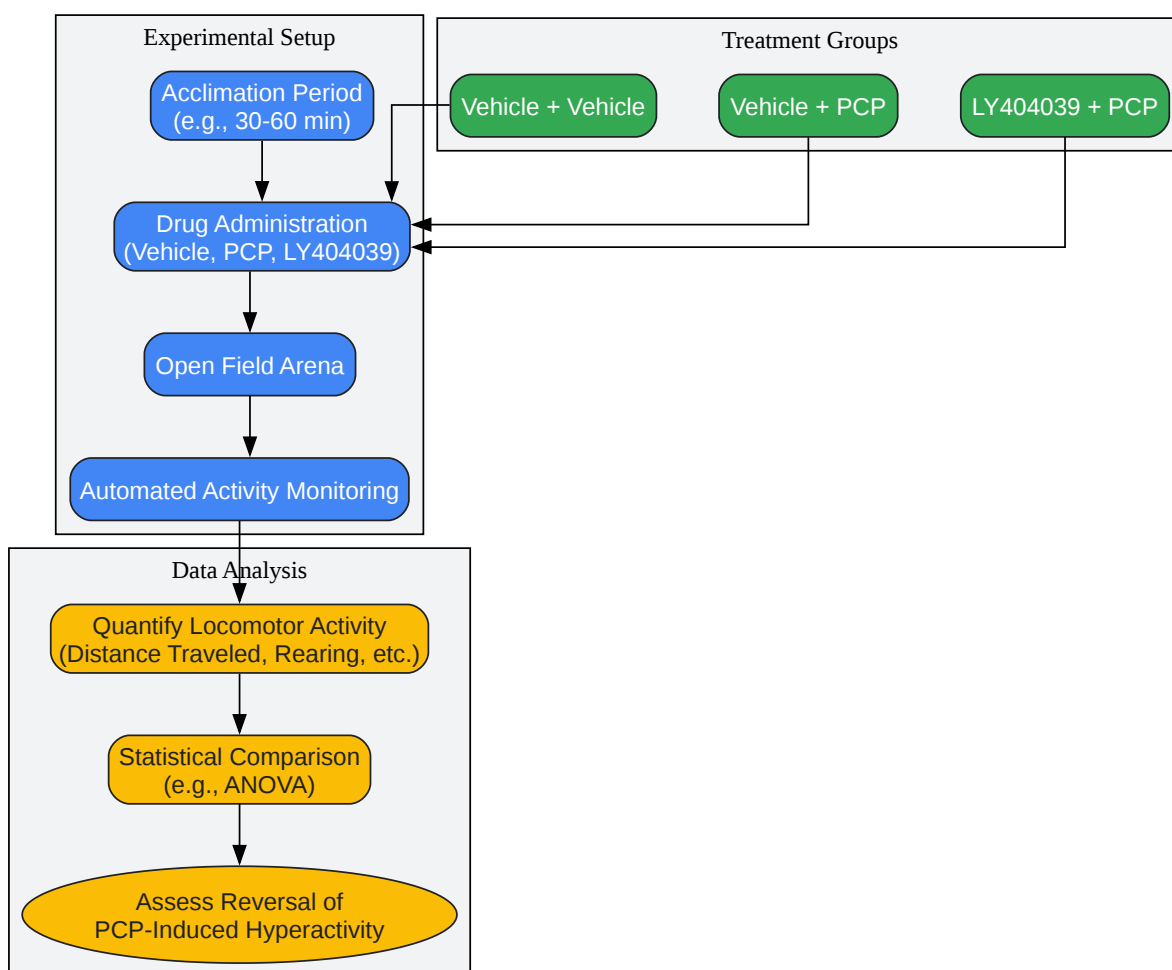
## Preclinical Efficacy in Animal Models

The antipsychotic-like potential of **LY404039** has been demonstrated in several well-established animal models that mimic aspects of schizophrenia. These models often involve inducing hyperlocomotion with psychostimulants like phencyclidine (PCP) or amphetamine (AMP).<sup>[3][11]</sup>

### Table 3: Efficacy of LY404039 in Animal Models of Psychosis

Animal Model	Species	Dose of LY404039	Key Findings	Reference(s)
Amphetamine-Induced Hyperlocomotion	Mouse	3-30 mg/kg, i.p.	Significantly reversed increases in ambulation and distance traveled.	<a href="#">[2]</a> <a href="#">[3]</a>
Phencyclidine-Induced Hyperlocomotion	Mouse	10 mg/kg, i.p.	Attenuated PCP-induced hyperlocomotion.	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[13]</a>
Conditioned Avoidance Responding	Rat	3-10 mg/kg	Inhibited conditioned avoidance responding, predictive of antipsychotic efficacy.	<a href="#">[3]</a>
Fear-Potentiated Startle	Rat	3-30 µg/kg	Reduced fear-potentiated startle, indicating anxiolytic-like effects.	<a href="#">[3]</a>
Marble Burying	Mouse	3-10 mg/kg	Reduced marble burying, suggesting anxiolytic-like activity.	<a href="#">[3]</a>

Studies using knockout mice have been crucial in dissecting the specific roles of mGluR2 and mGluR3. These experiments revealed that the antipsychotic-like effects of **LY404039** in PCP and amphetamine models are absent in mGluR2 knockout mice but are preserved in mGluR3 knockout mice.[\[2\]](#)[\[11\]](#)[\[14\]](#) This strongly indicates that mGluR2 is the primary target for the antipsychotic-like activity of **LY404039**.[\[6\]](#)[\[11\]](#)[\[15\]](#)



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**Caption:** Workflow for PCP-induced hyperlocomotion behavioral assay.

## Neurochemical and Electrophysiological Effects

Consistent with its mechanism of action, **LY404039** modulates neurotransmitter systems implicated in psychosis.

- **Neurochemical Effects:** In microdialysis studies, **LY404039** (10 mg/kg) was shown to increase the release and turnover of both dopamine and serotonin specifically in the prefrontal cortex.<sup>[3]</sup> This effect is thought to be relevant to improving the negative and cognitive symptoms of schizophrenia.
- **Electrophysiological Effects:** Electrophysiological studies have provided direct evidence of **LY404039**'s ability to dampen excessive neuronal activity. It has been shown to:
  - Suppress electrically evoked excitatory activity in the striatum.<sup>[7][12]</sup>
  - Inhibit serotonin-induced glutamate release in the prefrontal cortex, an effect that is reversed by the mGluR2/3 antagonist LY341495.<sup>[7][12]</sup>

## Preclinical Safety and Tolerability

A significant advantage of **LY404039**'s novel mechanism is its favorable side effect profile in preclinical models compared to existing antipsychotics. Importantly, at doses that showed antipsychotic-like efficacy (up to 30 mg/kg in rats), **LY404039** did not produce motor impairment or sedative effects, as measured by rotarod performance and a lack of escape failures in the conditioned avoidance task.<sup>[3][4]</sup> This suggests a reduced risk of extrapyramidal symptoms and sedation, which are common dose-limiting side effects of many current antipsychotic medications.<sup>[4]</sup>

## Experimental Protocols

### Receptor Binding Assays

- **Objective:** To determine the binding affinity ( $K_i$ ) of **LY404039** for specific receptors.
- **Methodology:**
  - **Tissue/Cell Preparation:** Membranes are prepared from either cultured cells expressing recombinant human mGluR2 or mGluR3, or from rat brain tissue (e.g., cortex, striatum).

- Radioligand: A specific radiolabeled ligand, such as [ $^3\text{H}$ ]LY341495 (for mGluR2/3) or [ $^3\text{H}$ ]domperidone (for D2 receptors), is used.
- Incubation: The membranes are incubated with the radioligand in the presence of varying concentrations of the test compound (**LY404039**).
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
- Data Analysis: The concentration of **LY404039** that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is calculated. The K<sub>i</sub> value is then derived using the Cheng-Prusoff equation.

## Forskolin-Stimulated cAMP Formation Assay

- Objective: To measure the functional agonist activity of **LY404039** at Gi/o-coupled receptors like mGluR2/3.
- Methodology:
  - Cell Culture: CHO or HEK293 cells stably expressing human mGluR2 or mGluR3 are cultured.
  - Treatment: Cells are pre-incubated with varying concentrations of **LY404039**.
  - Stimulation: Adenylyl cyclase is then stimulated with forskolin to induce cAMP production.
  - Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA or HTRF).
  - Data Analysis: The EC<sub>50</sub> value is determined by calculating the concentration of **LY404039** that causes a 50% inhibition of the forskolin-stimulated cAMP accumulation.<sup>[8]</sup>

## Psychostimulant-Induced Hyperlocomotion



- Objective: To assess the antipsychotic-like potential of a compound by measuring its ability to reverse psychostimulant-induced hyperactivity.
- Methodology:
  - Animals: Male mice or rats are used.
  - Apparatus: An open-field arena equipped with infrared beams or video tracking software to automatically record locomotor activity.
  - Habituation: Animals are placed in the arena for a 30-60 minute habituation period.
  - Drug Administration: Animals are pre-treated with either vehicle or **LY404039** (e.g., 3-30 mg/kg, i.p.). After a set pre-treatment time (e.g., 30 minutes), they are administered a psychostimulant such as PCP (e.g., 7.5 mg/kg, i.p.) or amphetamine (e.g., 5 mg/kg, i.p.).  
[\[2\]](#)
  - Recording: Locomotor activity (e.g., distance traveled, horizontal beam breaks, rearing frequency) is recorded for a period of 60-90 minutes post-stimulant injection.
  - Data Analysis: The data are analyzed using ANOVA to compare the activity levels between treatment groups (e.g., Vehicle+Vehicle, Vehicle+PCP, **LY404039**+PCP). A significant reduction in locomotor activity in the **LY404039**+PCP group compared to the Vehicle+PCP group indicates antipsychotic-like efficacy.[\[2\]](#)

## Conclusion

The preclinical pharmacological profile of **LY404039** establishes it as a potent and selective mGluR2/3 agonist with a novel mechanism of action for the treatment of psychosis. Its efficacy in animal models predictive of antipsychotic activity, particularly its ability to reverse the effects of PCP and amphetamine, is primarily mediated through the activation of mGluR2.[\[11\]](#)[\[14\]](#) Furthermore, its favorable preclinical safety profile, notably the absence of motor side effects, distinguished it from many existing antipsychotics.[\[3\]](#)[\[4\]](#) While its clinical development was ultimately discontinued, the extensive preclinical research on **LY404039** has provided invaluable proof of concept for the glutamatergic hypothesis of schizophrenia and continues to inform the development of new, non-dopaminergic therapeutic strategies for psychiatric disorders.[\[3\]](#)

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